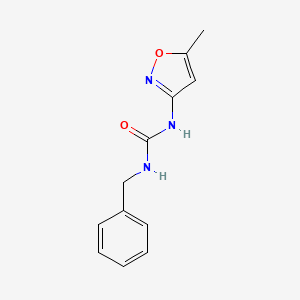

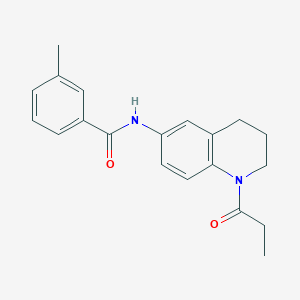

1-Benzyl-3-(5-methylisoxazol-3-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of isoxazole derivatives, such as 1-Benzyl-3-(5-methylisoxazol-3-yl)urea, has been an interesting field of study for decades . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds like this compound are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored . Three distinct forms of N1,N3-bis(5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Aplicaciones Científicas De Investigación

Synthesis and Anti-microbial Activity

Synthesis and Biological Activity : A study by Shankar et al. (2017) discusses the synthesis of novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives. These compounds exhibited promising anti-microbial activity against selected bacterial strains and moderate to good fungal pathogen inhibition (Shankar et al., 2017).

Enzyme Inhibition and Anticancer Investigations : Mustafa et al. (2014) synthesized seventeen urea derivatives, including 1-Benzyl-3-(5-methylisoxazol-3-yl)urea, which were evaluated for their inhibitory effects on various enzymes. One of the compounds showed notable in vitro anticancer activity against a prostate cancer cell line (Mustafa, Perveen, & Khan, 2014).

Microwave Assisted Synthesis

- Microwave Assisted Synthesis : Rajanarendar et al. (2004) conducted a study focusing on the microwave-assisted synthesis of new isoxazolyltriazinan-2-ones, utilizing N-(5-methyl-3-isoxazolyl)-N'-aryl ureas as intermediates. This method resulted in excellent yields (Rajanarendar, Ramu, & Srinivas, 2004).

Potential Ligands for Neurodegeneration Models

- Design and Synthesis for Neurodegeneration Models : Thapa et al. (2023) reported the design and synthesis of arylated acyl urea derivatives, including this compound, as potential σ1R ligands. These compounds are being considered for testing in neurodegeneration models of Alzheimer’s disease (Thapa, Flores, Cheng, Mochona, & Sikazwe, 2023).

Anticonvulsant and Toxicity Evaluation

- Anticonvulsant and Toxicity Evaluation : Siddiqui et al. (2009) synthesized this compound derivatives and evaluated them for their anticonvulsant, hepatotoxic, and neurotoxic properties. Certain compounds showed 100% protection in the Maximal Electroshock Seizure test without toxicity (Siddiqui, Rana, Khan, Haque, Alam, Ahsan, & Arshad, 2009).

Mecanismo De Acción

Target of Action

They bind to biological targets based on their chemical diversity .

Mode of Action

Without specific information on “1-Benzyl-3-(5-methylisoxazol-3-yl)urea”, it’s difficult to detail its mode of action. Isoxazole derivatives are known to possess different types of biological activity, which suggests they interact with their targets in various ways .

Biochemical Pathways

Isoxazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Isoxazole derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Action Environment

It’s known that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

Propiedades

IUPAC Name |

1-benzyl-3-(5-methyl-1,2-oxazol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-9-7-11(15-17-9)14-12(16)13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLGRULJZQMFQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride](/img/structure/B2637274.png)

![2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2637275.png)

![N-benzyl-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2637282.png)

![5-(4-methylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2637284.png)

![Methyl N-[[4-(furan-2-yl)thiophen-2-yl]methyl]carbamate](/img/structure/B2637285.png)

![N-(3,4-dimethoxyphenethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2637293.png)

![(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carbothioamide](/img/structure/B2637294.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2637295.png)